N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide is an organic compound that belongs to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group attached to a benzene ring. This particular compound has a molecular formula of C14H15N3O3S and a molecular weight of 305.35 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide typically involves the reaction of 6-methylpyridin-2-amine with 4-acetamidobenzenesulfonyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(6-methoxypyridin-4-yl)sulfamoyl]phenyl}acetamide
- N-{4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl}acetamide
- This compound
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards molecular targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .
Properties
Molecular Formula |
C14H15N3O3S |
---|---|
Molecular Weight |
305.35 g/mol |
IUPAC Name |
N-[4-[(6-methylpyridin-2-yl)sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15N3O3S/c1-10-4-3-5-14(15-10)17-21(19,20)13-8-6-12(7-9-13)16-11(2)18/h3-9H,1-2H3,(H,15,17)(H,16,18) |
InChI Key |
PFGVQSSVBWZPAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.